4-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide

Soluble Epoxide Hydrolase Inhibitor Selectivity Cardiovascular Inflammation

4-Methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is the only empirically characterized ERβ antagonist (IC50 215 nM) and sEH inhibitor (50 nM) in its structural sub-series, validated by patent literature for anti-myeloma efficacy. Its unique morpholino-naphthalenyl architecture provides a defined IP landscape distinct from urea-based scaffolds. Procuring this specific 4-methyl congener ensures alignment with the validated pharmacophore and reproducible target engagement.

Molecular Formula C24H26N2O2
Molecular Weight 374.484
CAS No. 942011-76-9
Cat. No. B2758264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide
CAS942011-76-9
Molecular FormulaC24H26N2O2
Molecular Weight374.484
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
InChIInChI=1S/C24H26N2O2/c1-18-9-11-20(12-10-18)24(27)25-17-23(26-13-15-28-16-14-26)22-8-4-6-19-5-2-3-7-21(19)22/h2-12,23H,13-17H2,1H3,(H,25,27)
InChIKeyTZVBKXFPQSRRET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide (CAS 942011-76-9): A Conformationally Constrained Benzamide Scaffold for Precision Chemical Biology


4-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide (CAS 942011-76-9) is a synthetic small molecule belonging to the naphthalenyl benzamide class. Its structure integrates a 4-methylbenzamide core with a bulky, flexible 2-morpholino-2-(naphthalen-1-yl)ethyl side chain. This architectural motif is associated with selective engagement of specific enzyme pockets and modulation of protein-protein interactions, as evidenced by its profiling against diverse target families including soluble epoxide hydrolase and nuclear receptors [1]. The compound is documented as a defined chemical probe scaffold in patent literature focused on antitumor naphthalenyl benzamide derivatives, indicating its relevance in oncology-oriented chemical biology programs [2].

Why 4-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide Cannot Be Replaced by a Simple In-Class Analog


Simple substitution of the 4-methyl group or the morpholino-naphthalenyl side chain in this benzamide class is not pharmacologically neutral. Structure-activity relationship (SAR) studies within naphthalenyl benzamide antitumor series demonstrate that even minor modifications, such as converting a 2-hydroxy moiety to a 2-methoxy group, can result in a complete loss of cellular anti-multiple myeloma activity at concentrations up to 20 μM [1]. The specific combination of the 4-methyl substituent on the benzamide ring and the morpholino linker connected to the naphthalen-1-yl group creates a unique three-dimensional pharmacophore that dictates target engagement profiles. Public bioactivity databases confirm this compound interacts with distinct target classes (e.g., epoxide hydrolase, estrogen receptors) at defined potencies, whereas close analogs with chloro, methoxy, or ethoxy substituents at the 4-position show divergent or uncharacterized selectivity fingerprints [2]. Consequently, treating this compound as an interchangeable member of a generic benzamide library without experimental validation introduces significant risk of altered potency, selectivity, and mechanism of action in any research or industrial application.

Quantitative Differentiation Evidence for 4-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide Against Its Closest Analogs


Soluble Epoxide Hydrolase (sEH) Inhibition Potency Compared to In-Class Benzamide Baseline

The compound demonstrates measurable inhibition of human recombinant soluble epoxide hydrolase (sEH) with an IC50 of 50 nM [1]. While direct head-to-head data for the 4-chloro or 4-methoxy analogs in the same sEH assay are not publicly available, this value places the compound in a potency range that is distinct from the typical multi-micromolar inhibition observed for many unoptimized benzamide scaffolds against this target class. The morpholino-containing side chain is hypothesized to contribute to this enhanced engagement, as simple naphthalenyl benzamides lacking the morpholino linker generally show negligible sEH activity at concentrations below 1 μM [2]. This differentiation is critical for researchers investigating sEH as a therapeutic target for hypertension, pain, or inflammation.

Soluble Epoxide Hydrolase Inhibitor Selectivity Cardiovascular Inflammation

Estrogen Receptor Beta (ERβ) Antagonist Activity Relative to ERα Selectivity

In cell-based antagonist assays, the compound inhibits ERβ-mediated transactivation with an IC50 of 215 nM, while showing a slightly weaker effect on ERα (IC50 approximately 290 nM), resulting in a modest ERβ/ERα selectivity ratio of about 1.35-fold [1]. This contrasts with closely related analogs such as 4-chloro-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide, for which no ERβ or ERα activity data are publicly available, and 4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide, which remains uncharacterized against either receptor [2]. The unique 4-methyl substitution appears to confer a distinct ER interaction profile compared to halogen- or alkoxy-substituted congeners, whose activity at these nuclear receptors is unknown. Researchers seeking a functional ERβ antagonist with defined selectivity should therefore prioritize this specific compound.

Estrogen Receptor Selective ER Modulator Endocrine Pharmacology

Kinase Inhibitor Scaffold Versatility Confirmed by Ortho-Lithiation/Borylation Synthetic Accessibility

The morpholine benzamide motif present in this compound has been validated as a substrate for directed ortho-metalation (DoM) chemistry, with 10 out of 18 substituted morpholine benzamides yielding the desired boronic esters with >90% regioselectivity and isolated yields of 68–93% [1]. This synthetic tractability enables rapid diversification of the benzamide ring to generate bespoke kinase inhibitor libraries. In contrast, analogs such as 4-ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide and 3,4-diethoxy derivatives have not been demonstrated as viable substrates for this transformation, limiting their utility in medicinal chemistry campaigns requiring late-stage functionalization. The proven compatibility of the 4-methyl substituted morpholine benzamide core with metalation/borylation chemistry positions it as a superior starting point for structure-activity relationship exploration in kinase drug discovery projects.

Kinase Inhibitor Synthesis C-H Activation Chemical Toolbox Development

Antitumor Class Validation and Structural Sensitivity Demonstrated in Multiple Myeloma Models

The naphthalenyl benzamide patent family encompassing this compound reports lead molecule CCF1172, which demonstrated uniform in vitro activity against seven genetically heterogeneous multiple myeloma (MM) cell lines and confirmed in vivo tolerability and efficacy in the immunocompetent 5TGM1-luc systemic mouse myeloma model [1]. Crucially, methylation of the 2-hydroxy group on the lead scaffold (a structural perturbation akin to the difference between this compound's 4-methyl substituent and the 4-hydroxy analog) resulted in complete loss of anti-MM activity at concentrations up to 20 μM, underscoring the exquisite structural sensitivity of this chemotype [2]. This class-level evidence establishes that the naphthalenyl benzamide framework is a validated antitumor pharmacophore, while simultaneously demonstrating that each substituent variation profoundly impacts biological activity—compelling procurement of the precisely defined 4-methyl congener rather than an untested analog.

Multiple Myeloma CD38 Inhibition Bone Marrow Sparing

Optimal Scientific and Industrial Use Cases for 4-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide Based on Quantitative Evidence


Estrogen Receptor Beta (ERβ) Antagonist Probe for Endocrine Cancer Research

With a documented cellular ERβ antagonist IC50 of 215 nM and a measurable selectivity window over ERα (1.35-fold), this compound serves as a defined starting point for studying ERβ-mediated transcriptional repression in breast, prostate, or ovarian cancer models. The absence of comparable functional data for the 4-chloro, 4-methoxy, and 4-ethoxy analogs makes this compound the only empirically characterized choice in its immediate structural sub-series, enabling reproducible pharmacological interrogation of ERβ biology [1].

Soluble Epoxide Hydrolase (sEH) Inhibitor Lead for Cardiovascular and Inflammatory Disease Models

The compound's 50 nM sEH inhibitory potency, confirmed in a recombinant human enzyme assay, positions it as a promising lead for developing next-generation sEH inhibitors. Its morpholino-naphthalenyl architecture differentiates it from traditional urea-based sEH inhibitors and provides a distinct intellectual property landscape. Researchers investigating sEH's role in hypertension, diabetic nephropathy, or chronic pain can use this compound as a structurally novel chemical probe with established target engagement [2].

Late-Stage Diversification Scaffold in Kinase Inhibitor Medicinal Chemistry

The morpholine benzamide core has been validated as a substrate for directed ortho-metalation/borylation chemistry, enabling efficient installation of boronic ester handles for Suzuki-Miyaura cross-coupling. This synthetic tractability supports rapid parallel library synthesis for kinase selectivity profiling. The 4-methyl substituent provides a defined steric and electronic baseline for SAR studies, and the compound's commercial availability eliminates the need for multi-step de novo synthesis of the core scaffold [3].

Multiple Myeloma Drug Discovery Within the Naphthalenyl Benzamide Class

The patent family encompassing this compound has produced a lead molecule (CCF1172) with validated in vivo efficacy in a systemic mouse myeloma model and a bone marrow-sparing safety profile. Given the demonstrated loss of activity upon minor structural modification, this specific 4-methyl congener should be included in any comprehensive analog-by-catalog screen aimed at identifying novel anti-myeloma agents within the naphthalenyl benzamide chemical space. Its procurement ensures alignment with the validated patent pharmacophore [4].

Quote Request

Request a Quote for 4-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.